molecular formula C7H5BrO3S B2533279 Methyl 3-bromo-5-formylthiophene-2-carboxylate CAS No. 2248354-23-4

Methyl 3-bromo-5-formylthiophene-2-carboxylate

Cat. No.: B2533279
CAS No.: 2248354-23-4
M. Wt: 249.08
InChI Key: HXZAKNARMJQGFV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-formylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H5BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-formylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by formylation and esterification. One common method includes the bromination of methyl thiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3). Finally, the formylated product is esterified to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Thiophene derivatives with various substituents.

    Oxidation: 3-bromo-5-carboxythiophene-2-carboxylate.

    Reduction: 3-bromo-5-hydroxymethylthiophene-2-carboxylate.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Methyl 3-bromo-5-formylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-formylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited in the design of conductive polymers and semiconductors. The molecular targets and pathways involved are specific to the reactions and applications it is used in .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-methylthiophene-2-carboxylate
  • Methyl 3-bromo-5-hydroxythiophene-2-carboxylate
  • Methyl 3-bromo-5-aminothiophene-2-carboxylate

Uniqueness

Methyl 3-bromo-5-formylthiophene-2-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the thiophene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 3-bromo-5-formylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZAKNARMJQGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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